Single Asymmetric Center for Stereoselective Synthesis
The target compound contains one asymmetric atom (the carbon bearing the isopropoxy group), making it a chiral molecule . In contrast, the widely used analog 1-bromo-2-(2-bromoethyl)benzene (CAS 1074-15-3) has no chiral center [1]. The presence of chirality is essential for asymmetric induction in downstream reactions, enabling direct access to enantiomerically enriched products without additional resolution steps.
| Evidence Dimension | Number of asymmetric centers |
|---|---|
| Target Compound Data | 1 (chiral) |
| Comparator Or Baseline | 1-Bromo-2-(2-bromoethyl)benzene: 0 (achiral) |
| Quantified Difference | 1 chiral center vs. 0 |
| Conditions | Structural analysis per vendor specifications and standard stereochemical assignment |
Why This Matters
Procurement of the pre-formed chiral intermediate eliminates the need for costly and time-consuming chiral resolution or asymmetric synthesis steps.
- [1] CAS Common Chemistry. 1-Bromo-2-(2-bromoethyl)benzene. CAS 1074-15-3. Structure: C8H8Br2, no chiral center. https://commonchemistry.cas.org/detail?cas_rn=1074-15-3 (accessed 2026-05-01). View Source
